molecular formula C9H10N2OS B1620669 Acetanilide, 2-(thiocarbamyl)- CAS No. 59749-96-1

Acetanilide, 2-(thiocarbamyl)-

Cat. No.: B1620669
CAS No.: 59749-96-1
M. Wt: 194.26 g/mol
InChI Key: DDBQKNUNQJKLNS-UHFFFAOYSA-N
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Description

Acetanilide, 2-(thiocarbamyl)- is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

. It’s worth noting that the addition of a thiocarbamyl group could significantly alter the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

. This suggests that Acetanilide, 2-(thiocarbamyl)- may also be involved in similar oxidative pathways.

Pharmacokinetics

. This could potentially impact the bioavailability of Acetanilide, 2-(thiocarbamyl)-.

Result of Action

. This suggests that Acetanilide, 2-(thiocarbamyl)- may have similar effects, although the addition of a thiocarbamyl group could significantly alter these effects.

Biochemical Analysis

Biochemical Properties

Acetanilide, 2-(thiocarbamyl)- has been found to interact with several proteins in the body. For instance, it has been shown to directly react with the catalytic cysteines of several thiolase enzymes involved in mitochondrial and peroxisomal fatty acid oxidation . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

In terms of cellular effects, Acetanilide, 2-(thiocarbamyl)- has been observed to influence fatty acid oxidation. When fatty acid oxidation is inhibited due to the interaction of this compound with thiolase enzymes, the fatty acids are diverted into other lipid pathways. This results in heightened free fatty acids, triglycerides, cholesteryl esters, and other lipid species in the liver .

Molecular Mechanism

The molecular mechanism of Acetanilide, 2-(thiocarbamyl)- involves its direct reaction with protein targets in the liver. This reaction is facilitated by the compound’s ability to bind to the catalytic cysteines of thiolase enzymes, thereby inhibiting fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, mice were treated with Acetanilide, 2-(thiocarbamyl)- (85 mg/kg ip, 4 h), and it was observed that the compound directly reacts with more than 20 protein targets in the mouse liver . This suggests that the compound’s effects can change over time, potentially leading to long-term effects on cellular function.

Dosage Effects in Animal Models

The observed interactions with protein targets in the liver suggest that the compound’s effects could potentially vary with different dosages .

Metabolic Pathways

Acetanilide, 2-(thiocarbamyl)- is involved in the metabolic pathway of fatty acid oxidation. It interacts with thiolase enzymes, which play a crucial role in this pathway .

Transport and Distribution

Given its observed interactions with thiolase enzymes, it is likely that the compound may be transported to areas where these enzymes are present .

Subcellular Localization

Given its role in fatty acid oxidation, it is plausible that the compound may be localized in mitochondria and peroxisomes, where this metabolic process takes place .

Properties

IUPAC Name

3-amino-N-phenyl-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBQKNUNQJKLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208484
Record name Acetanilide, 2-(thiocarbamyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59749-96-1
Record name Acetanilide, 2-(thiocarbamyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059749961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2-(thiocarbamyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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